Methyl 6-benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound belongs to the tetrahydrothienopyridine class, characterized by a fused thiophene-pyridine ring system substituted with a benzyl group at position 6, an isobutyramido moiety at position 2, and a methyl ester at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
methyl 6-benzyl-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-13(2)18(23)21-19-17(20(24)25-3)15-9-10-22(12-16(15)26-19)11-14-7-5-4-6-8-14;/h4-8,13H,9-12H2,1-3H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWHNQQRWVBREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.4 g/mol. The compound features a thieno[2,3-c]pyridine backbone which is known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This may involve interference with ribosomal function or enzymatic pathways critical for bacterial growth.
- Anticancer Properties : The compound has shown potential in cancer research by inducing apoptosis in cancer cells through the activation of caspase pathways. It may also inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thienopyridine derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The IC50 values indicated a potent anticancer effect compared to standard chemotherapeutic agents .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action contributes to its effectiveness as an anticancer agent .
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 15 | Protein synthesis inhibition |
| Cytotoxicity | MCF-7 (Breast cancer) | 8 | Apoptosis induction |
| Cytotoxicity | A549 (Lung cancer) | 10 | Apoptosis induction |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Ester Group Variations
- Methyl vs. Ethyl Ester: The methyl ester (target compound) may confer higher metabolic stability compared to the ethyl ester in Tinoridine (CAS 24237-54-5), as methyl groups are less prone to hydrolysis. Tinoridine’s ethyl ester has an oral LD₅₀ >10,200 mg/kg in rats, suggesting low acute toxicity .
- Substituent at Position 2: The isobutyramido group (target compound) replaces the amino group in Tinoridine. Amide groups also participate in hydrogen bonding, which could influence solubility and membrane permeability .
Benzyl vs. Methyl at Position 6
- The benzyl group in the target compound increases steric bulk and aromaticity, likely improving interactions with hydrophobic binding pockets in biological targets .
Pharmacological and Toxicological Profiles
- Safety Data: Tinoridine hydrochloride (CAS 25913-34-2) is classified as acutely toxic (oral, Category 4) and causes skin/eye irritation . The target compound’s hydrochloride form may share similar handling precautions, such as avoiding dust inhalation and using personal protective equipment .
Optical and Electronic Properties
- Schiff Base Complexes: Fe(II), Zn(II), and Pd(II) complexes of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit solvent-dependent optical properties. The target compound’s isobutyramido group may alter charge transfer characteristics, as evidenced by UV-Vis spectra shifts in analogous complexes .
Molecular Docking and Dynamics
- Receptor Interactions: Tinoridine derivatives act as A₁ adenosine receptor allosteric modulators . The isobutyramido group’s hydrogen-bonding capacity could enhance binding to residues like Asp³⁰⁹ or Tyr²⁷¹ in adenosine receptors, improving efficacy compared to amino-substituted analogs.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 6-benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, analogous compounds require methanol as a solvent and hydrochloric acid for salt formation, with reaction times of 1–2 hours at room temperature . To optimize yields, employ Design of Experiments (DoE) methodologies, such as factorial designs, to systematically vary parameters (temperature, solvent ratios, catalyst loading) and minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of the tetrahydrothieno-pyridine core and substituents .
- X-ray Crystallography : To resolve stereochemical ambiguities in the benzyl and isobutyramido groups .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .
- Store in airtight containers away from moisture, as hydrochloride salts are often hygroscopic .
- In case of exposure, rinse with water and consult medical professionals immediately, providing the Safety Data Sheet (SDS) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways or optimizing synthetic routes for this compound?
- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Institutions like ICReDD integrate reaction path search algorithms with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . For example, simulate the nucleophilic substitution at the pyridine ring to predict regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., ethyl 2-amino-6-benzyl derivatives) to identify common splitting patterns .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish solvent peaks from compound signals .
- High-Resolution MS (HRMS) : Resolve adduct formation (e.g., sodium/potassium clusters) by matching observed m/z values with theoretical isotopic distributions .
Q. How can mechanistic studies elucidate the role of the isobutyramido group in biological or chemical reactivity?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates of the amide bond under varying pH conditions using HPLC or UV-Vis spectroscopy .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified amide groups (e.g., tert-butyl or nitro substitutions) to correlate structural changes with reactivity .
- Computational Docking : Model interactions between the isobutyramido group and biological targets (e.g., enzymes) to predict binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
